molecular formula C15H20N2O2 B6759729 N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-carboxamide

N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-carboxamide

Cat. No.: B6759729
M. Wt: 260.33 g/mol
InChI Key: HBSSUDPXZJYUDG-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-carboxamide is an organic compound with a unique structure that includes a hydroxycyclohexyl group and an isoindole carboxamide moiety

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-7-5-13(6-8-14)16-15(19)17-9-11-3-1-2-4-12(11)10-17/h1-4,13-14,18H,5-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSUDPXZJYUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N2CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-carboxamide typically involves the reaction of 4-hydroxycyclohexylamine with 1,3-dihydroisoindole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of N-(4-oxocyclohexyl)-1,3-dihydroisoindole-2-carboxamide.

    Reduction: Formation of N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxycyclohexyl)acetamide: Shares the hydroxycyclohexyl group but differs in the acetamide moiety.

    N-(4-oxocyclohexyl)-1,3-dihydroisoindole-2-carboxamide: An oxidized derivative with a ketone group.

    N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-amine: A reduced derivative with an amine group.

Uniqueness

N-(4-hydroxycyclohexyl)-1,3-dihydroisoindole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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